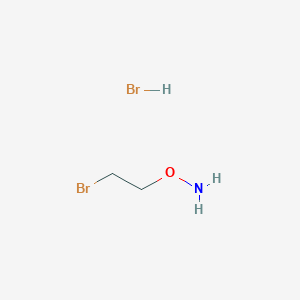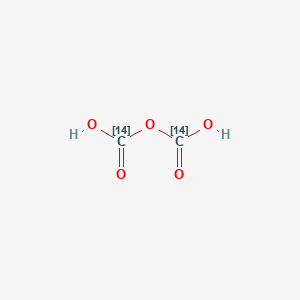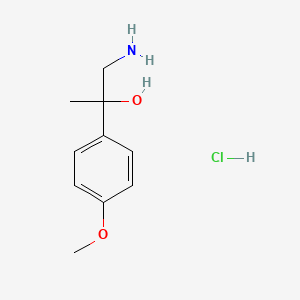
Hydroxylamine, O-(2-bromoethyl)-, hydrobromide
Vue d'ensemble
Description
Hydroxylamine, O-(2-bromoethyl)-, hydrobromide, also known as hydrazine hydrobromide or hydrobromide, is an organic compound with the molecular formula C2H7Br2NO1. It is a white crystalline solid that is highly soluble in water, ethanol, and diethyl ether1.
Synthesis Analysis
The synthesis of Hydroxylamine, O-(2-bromoethyl)-, hydrobromide involves several steps. The reaction conditions include the use of hydrogen bromide and acetic acid in water at 120°C for 0.25 hours2. The yield of the reaction is approximately 74%2.Molecular Structure Analysis
The molecular formula of Hydroxylamine, O-(2-bromoethyl)-, hydrobromide is C2H7Br2NO3. The molecular weight is 220.89 g/mol3. The IUPAC name is O - (2-bromoethyl)hydroxylamine;hydrobromide3.
Chemical Reactions Analysis
The specific chemical reactions involving Hydroxylamine, O-(2-bromoethyl)-, hydrobromide are not detailed in the search results. However, it’s known that this compound can participate in various reactions due to the presence of the hydroxylamine and bromoethyl groups.Physical And Chemical Properties Analysis
Hydroxylamine, O-(2-bromoethyl)-, hydrobromide has a molecular weight of 220.89 g/mol3. It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts3. The compound has a rotatable bond count of 23. The exact mass is 220.88739 g/mol and the monoisotopic mass is 218.88944 g/mol3. The topological polar surface area is 35.2 Ų3.Applications De Recherche Scientifique
CO2 Capture
Hydroxylamine derivatives have been utilized in the development of task-specific ionic liquids for CO2 capture. These ionic liquids, formed through reactions involving bromoethylamine hydrobromide derivatives, can sequester CO2 reversibly as a carbamate salt. Such liquids offer a nonvolatile, water-independent, and recyclable solution for CO2 capture, comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).
Organic Synthesis
In organic chemistry, hydroxylamine, O-(2-bromoethyl)-, hydrobromide derivatives facilitate the diastereoselective intramolecular aminobromination of olefins, serving as nitrogen and bromine sources. This method yields synthetically valuable vicinal bromo primary amines and demonstrates broad compatibility with various olefins (Tian et al., 2015).
Detection and Oxidation of Hydroxylamine
Research has developed methods for the spectrophotometric determination of hydroxylamine and its derivatives in drug formulations, employing bromine in acidic mediums. This methodology is useful for quantifying hydroxylamine in various contexts, including pharmaceutical analysis (George et al., 2007). Additionally, studies have focused on enhancing the oxidation of hydroxylamine for environmental safety, using phosphotungstic acid immobilized on carbon nanotubes, indicating its mutagenic risks and the necessity for sensitive detection methods (Yang et al., 2017).
Environmental and Safety Applications
Hydroxylamine derivatives are investigated for their role in environmental processes, such as the activation of hydrogen peroxide to produce hydroxyl radicals, a reaction significant for understanding environmental chemistry and the oxidative degradation of pollutants (Chen et al., 2015).
Safety And Hazards
The specific safety and hazards information for Hydroxylamine, O-(2-bromoethyl)-, hydrobromide is not provided in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound.
Orientations Futures
The future directions for research and applications involving Hydroxylamine, O-(2-bromoethyl)-, hydrobromide are not specified in the search results. The potential for future research and applications would depend on the specific properties and reactivity of this compound.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources3145672.
Propriétés
IUPAC Name |
O-(2-bromoethyl)hydroxylamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrNO.BrH/c3-1-2-5-4;/h1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMLWSMSMPBTFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)ON.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597848 | |
| Record name | O-(2-Bromoethyl)hydroxylamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-bromoethyl)hydroxylamine hydrobromide | |
CAS RN |
65920-18-5 | |
| Record name | O-(2-Bromoethyl)hydroxylamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-bromoethyl)hydroxylamine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,4,5,5-Tetramethyl-2-[2-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1611925.png)
![3-{5-[(Fluoren-9-ylmethoxy)carbonylamino]pentyloxy}benzoic acid](/img/structure/B1611926.png)



![7-Chloro-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B1611934.png)